molecular formula C17H20N2O5S B273551 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine

1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine

Katalognummer B273551
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: JVQYYJMBFSMXJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine, also known as EFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFP belongs to the class of sulfonamide compounds and has a molecular weight of 397.48 g/mol.

Wirkmechanismus

The mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes such as acid-base balance and respiration. By inhibiting carbonic anhydrase, this compound disrupts these physiological processes, leading to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine is its potential application in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells, making it challenging to use in clinical settings.

Zukünftige Richtungen

There are several future directions for the research on 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine. One of the significant future directions is the development of this compound-based anti-cancer drugs. Researchers can explore the potential of this compound in combination with other chemotherapeutic agents to enhance its anti-cancer properties. Another future direction is the development of this compound-based anti-inflammatory drugs. Researchers can explore the potential of this compound in treating various inflammatory diseases such as arthritis.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in inhibiting the growth of cancer cells and possessing anti-inflammatory properties. However, this compound's toxicity is a significant limitation, making it challenging to use in clinical settings. The future directions for this compound research include the development of this compound-based anti-cancer and anti-inflammatory drugs.

Synthesemethoden

The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine involves the reaction of 4-Ethoxyaniline with 2-Furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfonyl chloride to obtain the final product, this compound. The reaction scheme is shown below:

Wissenschaftliche Forschungsanwendungen

1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine has shown promising results in various scientific research fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Eigenschaften

Molekularformel

C17H20N2O5S

Molekulargewicht

364.4 g/mol

IUPAC-Name

[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C17H20N2O5S/c1-2-23-14-5-7-15(8-6-14)25(21,22)19-11-9-18(10-12-19)17(20)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3

InChI-Schlüssel

JVQYYJMBFSMXJG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Kanonische SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Löslichkeit

54.7 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.